molecular formula C14H16N2O4S B056186 Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate CAS No. 120164-72-9

Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate

Cat. No. B056186
CAS RN: 120164-72-9
M. Wt: 308.35 g/mol
InChI Key: GYSPAEXHDJAWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate, also known as MTT, is a chemical compound that has been widely used in scientific research for various purposes. MTT is a yellow, water-soluble compound that is commonly used as an indicator of cell viability. In

Mechanism of Action

Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate is reduced by mitochondrial dehydrogenases to form formazan, a purple-colored compound that can be measured spectrophotometrically. The reduction of Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate to formazan is a measure of the metabolic activity of cells. The reduction of Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate is dependent on the mitochondrial activity of cells, and thus Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate is a reliable indicator of cell viability.
Biochemical and Physiological Effects:
Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate is a non-toxic compound that does not affect the biochemical or physiological functions of cells. It is a commonly used reagent in biological assays and has been extensively studied for its effects on cells. Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate has been shown to be a reliable indicator of cell viability and metabolic activity.

Advantages and Limitations for Lab Experiments

Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate has several advantages over other cell viability assays. It is a simple and reliable assay that can be performed quickly and easily. Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate is also a non-toxic reagent that does not interfere with the biochemical or physiological functions of cells. However, Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate has some limitations. It is dependent on the mitochondrial activity of cells and may not accurately reflect the overall health of cells. Additionally, Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate is sensitive to the pH of the assay medium and may produce variable results under different conditions.

Future Directions

There are several future directions for the use of Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate in scientific research. One area of interest is the development of new therapeutic agents that can be evaluated using Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate. Additionally, there is a need for the development of new cell viability assays that can overcome the limitations of Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate. Finally, there is a need for the standardization of Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate assays to ensure consistent and reliable results across different laboratories.
Conclusion:
In conclusion, Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate is a widely used reagent in scientific research for the evaluation of cell viability and metabolic activity. Its simple and reliable assay has made it a valuable tool in drug discovery, toxicology studies, and the development of new therapeutic agents. Despite its limitations, Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate remains a widely used reagent in scientific research and will continue to play an important role in the development of new therapies and the understanding of cellular physiology.

Synthesis Methods

Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate is synthesized by the reaction between 2-methylthiazolidine and 2-nitro-5-thiocyanobenzoic acid. The resulting product is then treated with ethyl chloroacetate to obtain Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate. The synthesis method of Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate is a complex process that requires precise control of the reaction conditions and reagents.

Scientific Research Applications

Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate is widely used in scientific research as an indicator of cell viability. It is used to measure the metabolic activity of cells, which is an important parameter in many biological assays. Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate is also used in drug discovery and toxicology studies to evaluate the cytotoxicity of drugs and chemicals. Additionally, Ethyl [(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino](oxo)acetate is used in the development of new therapeutic agents, such as anticancer drugs.

properties

CAS RN

120164-72-9

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

ethyl 2-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-2-oxoacetate

InChI

InChI=1S/C14H16N2O4S/c1-5-20-13(19)12(18)16-14-15-9-6(2)7(3)10(17)8(4)11(9)21-14/h17H,5H2,1-4H3,(H,15,16,18)

InChI Key

GYSPAEXHDJAWCI-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C

Canonical SMILES

CCOC(=O)C(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C

synonyms

Acetic acid, [(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]oxo-, ethyl ester (9CI)

Origin of Product

United States

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